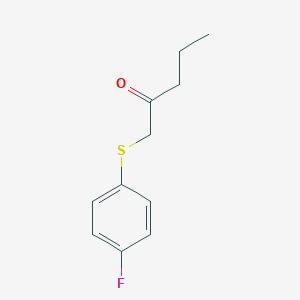

1-((4-Fluorophenyl)thio)pentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13FOS |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-(4-fluorophenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C11H13FOS/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h4-7H,2-3,8H2,1H3 |

InChI Key |

SEKVMMRIZLQMOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CSC1=CC=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 4 Fluorophenyl Thio Pentan 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-((4-fluorophenyl)thio)pentan-2-one, two primary disconnections are considered: the carbon-sulfur (C-S) bond of the thioether and the carbon-carbon bonds that constitute the ketone backbone.

Figure 1: Key retrosynthetic disconnections for this compound, highlighting the C-S bond and C-C bond cleavage strategies.

Approaches to Constructing the C-S Bond (Thioether Linkage)

The formation of the aryl thioether linkage is a critical step. Several strategies can be envisioned based on this disconnection.

Nucleophilic Substitution: The most classical approach involves the reaction of a nucleophilic sulfur species with an electrophilic carbon. This can be realized by reacting 4-fluorothiophenol (B130044) with a pentan-2-one derivative bearing a leaving group (e.g., a halogen) at the C1 position, such as 1-chloropentan-2-one. The thiophenol is typically deprotonated with a mild base to form the more nucleophilic thiolate anion.

Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry offers a range of metal-catalyzed reactions for C–S bond formation. organic-chemistry.org These methods often provide better functional group tolerance and milder reaction conditions compared to classical methods. Copper- and palladium-catalyzed couplings are prominent. For instance, the reaction of 4-fluorophenylboronic acid with a sulfur source or the coupling of 1-iodo-4-fluorobenzene with a thiol can be effective. organic-chemistry.orguu.nl Ligand-free copper iodide (CuI) systems have been shown to effectively catalyze the coupling of aryl iodides with thiols. uu.nl

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-S bond formation under mild conditions. nih.gov This approach often involves the generation of a sulfur-centered radical from a thiol or a related precursor, which then couples with an appropriate partner. For example, a rose bengal-promoted reaction between an arylhydrazine and a thiol can yield diaryl sulfides under aerobic conditions. organic-chemistry.org

Strategies for Forming the Ketone Moiety

The pentan-2-one structure can be constructed through various classical and contemporary carbonyl chemistry reactions.

Acylation Reactions: One strategy involves the acylation of a pre-formed organometallic reagent derived from a thioether precursor. For example, a Grignard or organolithium reagent prepared from 1-bromo-3-((4-fluorophenyl)thio)propane could react with acetic anhydride (B1165640) or acetyl chloride. However, controlling the reactivity to avoid side reactions can be challenging.

From β-Keto Esters: A highly versatile approach involves the use of β-keto esters, such as ethyl acetoacetate. nih.gov The synthesis could proceed via α-alkylation of the β-keto ester with a suitable electrophile containing the 4-fluorophenylthio group, followed by decarboxylation. Alternatively, a reaction between a β-keto ester and a sodium S-organyl sulfurothioate (Bunte salt) can selectively produce α-thio ketones under basic conditions. nih.gov

Oxidation of Secondary Alcohols: The target ketone can be synthesized by the oxidation of the corresponding secondary alcohol, 1-((4-fluorophenyl)thio)pentan-2-ol. A wide array of oxidizing agents can be employed, from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Considerations for Stereochemical Control and Regioselectivity

Regioselectivity: Ensuring the correct placement of the thioether at the C1 position and the carbonyl at the C2 position is crucial. Syntheses starting from pentan-2-one must selectively functionalize the C1 methyl group over the C3 methylene (B1212753) group. This can be achieved by forming the thermodynamic enolate under specific conditions, although mixtures can be a problem. Using precursors where the regiochemistry is already defined, such as 1-halopentan-2-one, provides unambiguous control. The Wittig reaction, for instance, allows for precise placement of a double bond which can then be further functionalized, offering excellent control over regiochemistry. youtube.com

Stereochemical Control: The target molecule is achiral. However, if a substituent were present at the C1 position, the C2 carbon would become a stereocenter. Asymmetric synthesis would then be necessary to control the stereochemical outcome. Methods for asymmetric α-functionalization of ketones, such as those employing chiral auxiliaries or organocatalysis, would be relevant. nih.gov For instance, an asymmetric α-sulfenylation of pentan-2-one could establish the desired stereocenter. While not directly applicable to the achiral target, these principles are central to the synthesis of related, more complex chiral structures.

Contemporary Synthetic Routes to this compound and Related Structures

Modern synthetic chemistry has focused on developing highly efficient and selective catalytic methods. These approaches often reduce waste, operate under milder conditions, and provide access to a wider range of chemical structures.

Transition-Metal-Catalyzed Approaches (e.g., Nickel-Catalyzed Decarbonylative Synthesis)

A powerful strategy for forming C-S bonds is the nickel-catalyzed decarbonylative coupling of thioesters. nih.govoup.comacs.org This method allows for the conversion of readily available carboxylic acid derivatives into valuable thioethers. nih.gov

The synthesis of this compound via this route would involve the coupling of a thioester, S-(4-fluorophenyl) 2-oxopentanethioate, in the presence of a nickel catalyst. The proposed catalytic cycle typically involves three key steps: nih.govacs.org

Oxidative Addition: A Ni(0) catalyst oxidatively adds to the thioester C-S bond to form an acyl Ni(II) intermediate.

Decarbonylation: The acyl Ni(II) intermediate undergoes decarbonylation (loss of CO) to generate a Ni(II) species with both alkyl and thiolate ligands.

Reductive Elimination: The final step is the C–S bond-forming reductive elimination, which releases the desired thioether product and regenerates the active Ni(0) catalyst. nih.govacs.org

This approach is advantageous as it utilizes stable and often commercially available fluorocarboxylic acids as the ultimate starting materials for the fluoroalkyl component. nih.govnih.gov Various air-stable Ni(II) precatalysts can be used, making the method more user-friendly for practical applications. oup.comrsc.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Outcome |

| Ni(OAc)₂ | PnBu₃ | Na₂CO₃ | Toluene | 150 | Effective for decarbonylative thioether synthesis oup.com |

| Ni(cod)₂ | PCy₃ | - | - | - | Requires air-sensitive Ni(0) species oup.com |

| Ni(0) complex | dppf | - | - | - | Optimal for challenging RF–S reductive elimination nih.govacs.orgnih.gov |

Table 1: Examples of Nickel Catalyst Systems Used in Decarbonylative C-S Coupling Reactions.

Organocatalytic and Asymmetric Methodologies for Fluorinated Ketones

Organocatalysis has revolutionized asymmetric synthesis by avoiding the use of metals. For ketones, catalysis based on enamine formation using chiral primary or secondary amines is a prominent strategy. acs.orgprinceton.edu While the target molecule is not chiral, these methods are paramount for synthesizing chiral analogues and are relevant to the broader class of fluorinated ketones.

The direct and asymmetric α-fluorination of ketones has been a long-standing challenge, but recent advances using primary amine catalysts derived from Cinchona alkaloids have proven successful. acs.orgprinceton.edunih.gov The general mechanism involves the condensation of the ketone with the chiral amine catalyst to form a chiral enamine. This enamine then reacts with an electrophilic reagent, and subsequent hydrolysis releases the α-functionalized ketone and regenerates the catalyst.

This principle can be extended to asymmetric α-sulfenylation. To synthesize an enantiomerically enriched version of a related α-arylthioketone, one could react a ketone like pentan-2-one with a chiral amine catalyst and an electrophilic sulfur source (e.g., N-(phenylthio)succinimide). The catalyst would control the facial selectivity of the enamine's attack on the sulfur reagent, leading to a product with high enantiomeric excess. acs.orgprinceton.edu

| Catalyst Type | Substrate Type | Key Features |

| Chiral Primary Amine | Cyclic Ketones | Overcomes low enamine equilibrium; high enantioselectivity. acs.orgprinceton.edu |

| (S)-Proline Derivatives | Aldehydes & Ketones | One of the first organocatalysts used for direct α-functionalization. researchgate.net |

| Chiral Anion Phase-Transfer | α-Branched Ketones | Dual catalysis approach combining enamine and phase-transfer catalysis. acs.orgacs.org |

Table 2: Overview of Organocatalytic Systems for Asymmetric α-Functionalization of Carbonyls.

These advanced methodologies provide powerful and versatile tools for the synthesis of this compound and its structurally related derivatives, enabling greater control over efficiency, selectivity, and molecular complexity.

Nucleophilic Substitution Strategies for Fluorine Introduction

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. Nucleophilic aromatic substitution (SNAr) is a primary strategy for this transformation. This approach typically involves the displacement of a suitable leaving group from an aromatic precursor by a fluoride anion. The success of this reaction is highly dependent on the nature of the aromatic substrate, the fluoride source, and the reaction conditions.

For the synthesis of the 4-fluorophenyl moiety, a common precursor would be an aromatic ring substituted with a good leaving group, such as a nitro group (-NO₂) or a halogen (-Cl, -Br), at the para position relative to the eventual sulfur linkage. The rate-determining step in uncatalyzed nucleophilic aromatic substitution is the addition of the fluoride nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. harvard.edu This process is more favorable for electron-poor aromatic systems.

The choice of fluoride source is crucial. While simple alkali metal fluorides like potassium fluoride (KF) are inexpensive, their high lattice energy and poor solubility in organic solvents limit their nucleophilicity. harvard.edu To overcome these challenges, various strategies are employed:

Phase-Transfer Catalysis: Catalysts such as crown ethers (e.g., 18-crown-6) can be used to chelate the potassium ion, increasing the solubility and nucleophilicity of the "naked" fluoride anion. harvard.edu

Aprotic Polar Solvents: Using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the reactivity of fluoride salts.

Alternative Fluoride Reagents: Reagents like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) offer higher reactivity due to their greater solubility and the less tightly bound nature of the fluoride ion.

The reaction generally requires elevated temperatures to proceed at a practical rate. Catalysis can enable nucleophilic fluorination reactions that are otherwise kinetically challenging to achieve. harvard.edu

| Fluoride Source | Common Catalyst/Additive | Typical Solvent | Key Characteristics |

| Potassium Fluoride (KF) | 18-crown-6, Cryptands | DMF, DMSO | Low cost, low solubility, requires activation. harvard.edu |

| Cesium Fluoride (CsF) | None | DMF, Sulfolane | More reactive than KF due to lower lattice energy. |

| Tetra-n-butylammonium fluoride (TBAF) | None | THF, Acetonitrile (B52724) | High reactivity, soluble in organic solvents, but can be basic. researchgate.net |

Mechanistic Elucidation of Key Synthetic Transformations

Detailed Reaction Pathway Analysis of C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond in this compound is a pivotal step in its synthesis. The most direct and common pathway involves the nucleophilic substitution reaction between 4-fluorothiophenol (or its corresponding thiolate) and a pentan-2-one derivative functionalized with a leaving group at the C1 position, such as 1-chloro- or 1-bromopentan-2-one.

The mechanism for this transformation is typically a bimolecular nucleophilic substitution (SN2):

Thiolate Formation: In the presence of a base (e.g., sodium hydroxide, potassium carbonate), the weakly acidic 4-fluorothiophenol is deprotonated to form the more nucleophilic 4-fluorothiophenolate anion.

Nucleophilic Attack: The sulfur atom of the 4-fluorothiophenolate acts as a potent nucleophile and attacks the electrophilic C1 carbon of the substituted pentan-2-one.

Transition State: The reaction proceeds through a single, concerted transition state where the C-S bond is forming concurrently as the carbon-leaving group bond is breaking.

Product Formation: The leaving group is expelled, resulting in the formation of the thioether bond and yielding this compound.

Alternative metal-free methods for C-S bond formation have also been developed. For example, reactions promoted by water have been shown to be effective, where hydrogen bonding networks can activate substrates and facilitate the reaction under mild, neutral conditions. nih.gov Other advanced methods include copper-catalyzed cross-coupling of thiols with aryl iodides or palladium-catalyzed intramolecular C-S bond formation, though these are more relevant when constructing the aryl-sulfur bond from different precursors. researchgate.netnih.gov

Investigation of Intermediates and Transition States in Ketone Synthesis

The synthesis of the ketone component, specifically the creation of an electrophilic center at the C1 position of pentan-2-one for subsequent reaction with the thiolate, involves key intermediates. A standard method is the α-halogenation of pentan-2-one.

The mechanism of acid-catalyzed α-bromination proceeds as follows:

Protonation: The carbonyl oxygen of pentan-2-one is protonated by an acid catalyst (e.g., HBr), making the α-protons more acidic.

Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes an α-proton from the C1 methyl group, leading to the formation of a key enol intermediate (pent-1-en-2-ol). This is typically the rate-determining step.

Nucleophilic Attack on Halogen: The electron-rich double bond of the enol attacks the molecular halogen (e.g., Br₂), which acts as an electrophile. This step involves a transition state where the C-Br bond is formed and the π-bond of the enol is broken.

Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the α-halogenated ketone, 1-bromopentan-2-one.

Under basic conditions, the reaction proceeds through an enolate intermediate , which is a more powerful nucleophile than the enol. In either case, the formation of the enol or enolate is a critical step that dictates the regioselectivity of the halogenation.

| Synthetic Stage | Key Intermediate | Key Transition State | Precursor(s) | Product(s) |

| α-Halogenation (Acid-cat.) | Enol (pent-1-en-2-ol) | Attack of enol on Br₂ | Pentan-2-one, H⁺, Br₂ | 1-Bromopentan-2-one |

| C-S Bond Formation (SN2) | 4-Fluorothiophenolate | Backside attack on C1 of 1-bromopentan-2-one | 1-Bromopentan-2-one, 4-Fluorothiophenolate | This compound |

Understanding Fluorine Introduction Mechanisms

As discussed in section 2.2.3, nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for introducing fluorine into the aromatic ring. A deeper look at this mechanism reveals a two-step process: addition-elimination.

Nucleophilic Addition: The fluoride anion (F⁻), a strong nucleophile, attacks the carbon atom bearing the leaving group (e.g., -Cl, -NO₂) on the aromatic ring. This attack is perpendicular to the plane of the ring and leads to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex . harvard.edu The negative charge is delocalized across the aromatic system and is further stabilized by electron-withdrawing groups on the ring.

Elimination of Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group. This step is typically fast.

Optimization Parameters and Process Intensification in Synthesis

Optimizing the synthesis of this compound is essential for improving yield, purity, cost-effectiveness, and safety. This involves systematically adjusting various reaction parameters. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies.

Key Optimization Parameters:

Temperature: Both the C-S bond formation and the fluorine introduction steps are temperature-sensitive. Higher temperatures can increase reaction rates but may also lead to side reactions, such as elimination in the SN2 step or decomposition. Finding the optimal temperature balance is critical.

Solvent: The choice of solvent affects reagent solubility and reactivity. For SNAr fluorination, polar aprotic solvents (DMSO, DMF) are preferred to solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity. researchgate.net For the SN2 C-S coupling, solvents like acetone (B3395972) or acetonitrile are common.

Catalyst: In the fluorination step, the selection and loading of a phase-transfer catalyst (e.g., 18-crown-6) must be optimized to maximize the rate while minimizing cost and potential downstream purification challenges.

Base: For the C-S bond formation, the choice of base (e.g., K₂CO₃, NaOH, Et₃N) and its stoichiometry are important. A base that is too strong or used in excess can promote side reactions, while an insufficient amount will lead to incomplete conversion of the thiol to the reactive thiolate.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) allows for the determination of the optimal reaction time to maximize product formation and minimize the generation of impurities from subsequent degradation.

Process Intensification Strategies:

Flow Chemistry: Conducting the synthesis in a continuous flow reactor instead of a batch reactor can offer significant advantages. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for easier scale-up.

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes. This is due to efficient and rapid heating of the reaction mixture, which can accelerate the rates of both the fluorination and C-S coupling steps.

One-Pot Synthesis: Developing a "one-pot" or telescopic process, where sequential reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency. nih.gov For example, the α-halogenation of pentan-2-one followed by the in-situ addition of the 4-fluorothiophenolate could streamline the synthesis, reducing solvent waste and handling losses.

| Parameter / Strategy | Impact on Synthesis | Optimization Goal |

| Temperature | Affects reaction rate and selectivity. | Maximize rate of desired reaction while minimizing side reactions. |

| Solvent | Influences reagent solubility and nucleophilicity. | Enhance reactivity and facilitate product isolation. |

| Base/Catalyst | Activates nucleophile/fluoride source. | Achieve high conversion with minimal catalyst/base loading. |

| Flow Chemistry | Improves safety, control, and scalability. | Develop a continuous, efficient, and safe manufacturing process. |

| One-Pot Synthesis | Reduces steps, waste, and handling. | Increase overall process efficiency and atom economy. nih.gov |

Catalyst and Ligand Design for Enhanced Efficiency

The creation of the C-S bond in molecules like this compound is frequently accomplished through the cross-coupling of a thiol (like 4-fluorothiophenol) with an α-halo ketone (such as 1-bromo- or 1-chloropentan-2-one). The efficiency of these reactions is heavily dependent on the catalyst and ligands used.

Transition metals, particularly palladium and copper, are mainstays in catalyzing C-S bond formation. sigmaaldrich.comresearchgate.net The design of ligands, which bind to the metal center, is crucial for optimizing catalytic activity. For palladium-catalyzed systems, sterically bulky dialkylbiarylphosphine ligands, such as those developed by Buchwald, have proven highly effective. nih.gov These ligands facilitate the key steps of the catalytic cycle, enabling reactions to proceed with high efficiency and broad substrate scope, even at room temperature in some cases. nih.gov

Copper-catalyzed systems offer a more economical alternative. researchgate.net The challenge in copper catalysis often lies in ligand design to promote the desired reaction pathway. Chiral tridentate anionic ligands, for example, have been used with copper(I) catalysts to achieve biomimetic C-S cross-coupling reactions. researchgate.net Nickel-based catalysts are also emerging as powerful tools, especially for coupling with more challenging substrates. sigmaaldrich.comnih.gov The design principles for these catalysts often focus on creating a metal center with the right electronic properties to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. vu.nl

| Catalyst System | Typical Ligand Class | Key Advantages |

| Palladium | Dialkylbiarylphosphines | High efficiency, broad substrate scope, mild reaction conditions. nih.gov |

| Copper | Nitrogen-based (e.g., phenanthrolines) or anionic ligands | Low cost, good functional group tolerance. researchgate.net |

| Nickel | N-Heterocyclic Carbenes (NHCs), Phosphines | Effective for challenging substrates, lower cost than palladium. sigmaaldrich.comnih.gov |

Solvent and Temperature Effects on Reaction Outcomes

Solvent and temperature are critical variables that can dictate the success of a synthetic reaction. The synthesis of α-arylthio ketones is no exception, where these parameters influence reaction rates, yields, and selectivity.

The choice of solvent can significantly affect reaction outcomes. A study on the synthesis of α-organylthio ketones from β-keto esters found that nonpolar and aprotic solvents like toluene were superior to polar and protic solvents. nih.govresearchgate.net In this specific case, reactions were optimized at 100 °C. nih.govresearchgate.net In other systems, such as the acid-catalyzed synthesis of arylthio-cyclopropyl carbonyl compounds, dichloromethane (DCM) proved to be an excellent solvent for reactions at room temperature. nih.gov The polarity of the solvent can influence the solubility of reactants and catalysts and stabilize transition states, thereby affecting the reaction kinetics.

Temperature plays a direct role in reaction rate, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote side reactions or decomposition of the desired product. Optimization is key; for instance, the synthesis of α-thio ketones from β-keto esters was conducted at 100 °C, as lower temperatures resulted in incomplete consumption of starting materials. nih.govresearchgate.net Conversely, the development of highly active catalysts can enable reactions to be performed at or below room temperature, which is often desirable for improving selectivity and energy efficiency. nih.gov

| Solvent | General Type | Typical Temperature Range (°C) | Influence on Reaction |

| Toluene | Nonpolar Aprotic | 80 - 110 | Good for many cross-coupling reactions, especially with less active catalysts. nih.gov |

| Dichloromethane (DCM) | Polar Aprotic | Room Temperature - 40 | Effective for certain acid-catalyzed or highly active metal-catalyzed reactions. nih.gov |

| Dimethylformamide (DMF) | Polar Aprotic | 80 - 150 | High boiling point, good solvating power for ionic intermediates. |

| Tetrahydrofuran (THF) | Polar Aprotic | Room Temperature - 66 | Common solvent, suitable for reactions with moderately active catalysts. |

Sustainable Chemistry Principles in the Production of Such Compounds

The principles of green chemistry are increasingly being applied to the synthesis of organosulfur compounds to minimize environmental impact. acs.orgresearchgate.net This involves developing methodologies that are more atom-economical, use less hazardous substances, and are more energy-efficient. rjpn.org

A key principle is maximizing atom economy by using catalytic methods instead of stoichiometric reagents. researchgate.net Transition-metal-catalyzed cross-coupling reactions are inherently more atom-economical than many classical methods. nih.gov Another focus is the development of reactions that proceed under milder conditions, such as at lower temperatures, to reduce energy consumption. rjpn.org

The use of safer solvents is also a critical aspect. Efforts are made to replace hazardous solvents with greener alternatives. cambridgescholars.com Furthermore, innovative energy sources like photocatalysis and electrochemistry are being explored to drive C-S bond formation. researchgate.netresearchgate.net Electrochemical methods, for example, use electrons as "traceless" reagents, avoiding the need for chemical oxidants and reducing waste. researchgate.net These sustainable approaches aim to make the synthesis of compounds like this compound not only efficient but also environmentally benign. researchgate.netrsc.org

| Green Chemistry Principle | Application in Synthesis of Thioethers |

| Atom Economy | Utilizing catalytic cross-coupling reactions to minimize waste. researchgate.net |

| Energy Efficiency | Designing catalysts that function at ambient temperatures; using alternative energy sources like light (photocatalysis). rjpn.orgrsc.org |

| Safer Solvents & Reagents | Replacing hazardous solvents with greener options; using electrochemistry to avoid toxic chemical oxidants. researchgate.netcambridgescholars.com |

| Waste Prevention | Developing one-pot or continuous-flow processes to reduce separation steps and solvent use. rsc.orgmdpi.com |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound "this compound" is not publicly available. The search results yielded information on structurally related compounds, such as other cathinone (B1664624) derivatives, ketones, or thioethers, but did not provide the specific analytical data (NMR, HRMS, IR/Raman, X-ray crystallography, and chiral separation) required to construct the requested article.

Therefore, it is not possible to generate the detailed and scientifically accurate article focusing solely on "this compound" as per the user's instructions and outline. The creation of such an article would necessitate access to primary research data that is not present in the public domain.

Sophisticated Analytical Methodologies for the Characterization and Elucidation of 1 4 Fluorophenyl Thio Pentan 2 One

Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination

Optimization of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

The quantitative analysis and purity assessment of 1-((4-Fluorophenyl)thio)pentan-2-one rely on the development of robust and optimized chromatographic methods. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques, with the choice depending on the analyte's volatility and thermal stability. Optimization of these methods is critical to achieve adequate resolution, sensitivity, and rapid analysis times. cu.edu.egmdpi.com

High-Performance Liquid Chromatography (HPLC)

For a compound with the structural features of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. The optimization process involves a systematic evaluation of several key parameters to achieve the desired separation efficiency. ugm.ac.idusp.br

Stationary Phase Selection: A C18 (octadecylsilyl) column is a common first choice due to its versatility and hydrophobicity, which is suitable for retaining the moderately nonpolar analyte.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or an aqueous buffer. The ratio of organic solvent to water is a critical parameter that is adjusted to control the retention time and resolution of the analyte from potential impurities. A higher proportion of the organic solvent will decrease the retention time.

Flow Rate: Adjusting the flow rate of the mobile phase can impact the analysis time and the efficiency of the separation. A typical flow rate for analytical separations is around 1.0 mL/min. usp.br

Detection Wavelength: The presence of the 4-fluorophenyl group provides a chromophore that allows for ultraviolet (UV) detection. A wavelength scan would be performed to determine the wavelength of maximum absorbance (λmax), likely around 254 nm, to ensure high sensitivity.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently find the optimal combination of these factors. usp.br

Table 1: Example of Optimized RP-HPLC Parameters for this compound Analysis

| Parameter | Optimized Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Expected Retention Time | ~7.5 min |

Gas Chromatography (GC)

Gas chromatography is a viable alternative, particularly for assessing volatile impurities, assuming this compound possesses sufficient thermal stability to be vaporized without degradation. Optimization focuses on the temperature profile and column selection.

Stationary Phase Selection: A mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for separating aromatic compounds and ketones.

Temperature Program: A temperature gradient is typically employed to ensure the efficient elution of the analyte while separating it from both more and less volatile impurities. The program starts at a lower temperature, holds for a period, and then ramps up to a final, higher temperature to elute all components.

Injector and Detector Temperature: The injector port must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal decomposition. The detector temperature is also kept high to prevent condensation of the analyte.

Detector: A Flame Ionization Detector (FID) offers high sensitivity for organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice. nih.gov

Table 2: Example of Optimized GC-MS Parameters for this compound Analysis

| Parameter | Optimized Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | 40-450 amu |

Complementary Advanced Analytical Approaches

Beyond standard chromatographic techniques, a comprehensive characterization of this compound involves complementary analytical methods to confirm its elemental composition, and assess its thermal stability and purity.

Microanalysis

Elemental microanalysis, specifically combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and sulfur in the compound. numberanalytics.com A separate analytical method is required for fluorine determination. The experimental results are then compared against the theoretical values calculated from the molecular formula (C₁₁H₁₃FOS) to confirm the empirical formula and assess the purity of the sample.

Table 3: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Mass % (C₁₁H₁₃FOS) | Experimental Mass % (Example) |

| Carbon (C) | 62.24% | 62.19% |

| Hydrogen (H) | 6.17% | 6.21% |

| Fluorine (F) | 8.95% | 8.91% |

| Oxygen (O) | 7.54% | 7.60% (by difference) |

| Sulfur (S) | 15.10% | 15.09% |

Thermal Methods for Stability Assessment

Thermal analysis techniques provide critical information about the material's stability, melting point, and phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA can identify the onset temperature of thermal decomposition. The C-S bond in thioethers and the C-F bond are relatively stable, but decomposition pathways can be initiated at elevated temperatures. nih.govchemeurope.com A typical TGA experiment would show a stable mass up to a certain temperature, followed by a sharp decrease in mass as the compound decomposes.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is an excellent method for determining the melting point and purity of a crystalline solid. nih.gov For this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point. The sharpness of the peak is also an indicator of high purity.

Table 4: Summary of Thermal Analysis Data for this compound (Hypothetical)

| Technique | Parameter Measured | Exemplary Result |

| TGA | Onset of Decomposition (Tonset) | ~220 °C in N₂ atmosphere |

| DSC | Melting Point (Tm) | Sharp endotherm at 85.5 °C |

| DSC | Purity Estimation | >99.5% |

Theoretical and Computational Studies on 1 4 Fluorophenyl Thio Pentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic properties of 1-((4-Fluorophenyl)thio)pentan-2-one. These methods provide a microscopic view of the electron distribution and orbital interactions, which govern the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For this compound, DFT calculations can predict the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be localized primarily on the sulfur atom and the phenyl ring, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the fluorinated phenyl ring, suggesting these regions are susceptible to nucleophilic attack.

The introduction of a fluorine atom to the phenyl ring is known to have a profound influence on the electronic properties of aromatic compounds. researchgate.net In the case of this compound, the high electronegativity of fluorine is expected to lower the energy of the π-orbitals of the benzene (B151609) ring. acs.org This effect can enhance the electron-accepting properties of the aromatic system. researchgate.net

The calculated charge distribution would likely show a significant negative charge on the fluorine and oxygen atoms, and a positive charge on the sulfur and carbonyl carbon atoms. This charge polarization is a key determinant of the molecule's intermolecular interactions and reactivity.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For a more precise understanding of the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory, can be employed. aip.org These methods, while computationally more demanding than DFT, provide a higher level of accuracy for electron correlation effects. High-accuracy calculations would be particularly useful for determining the precise energies of different electronic states and for understanding the subtle effects of fluorine substitution on the aromatic system. aip.org These calculations can provide benchmark data for calibrating more computationally efficient methods like DFT. nih.gov

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and physical properties. Conformational analysis helps to identify the most stable arrangements of the atoms in space.

Exploration of Preferred Conformations in Different Environments

Molecular mechanics simulations can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. The flexibility of the pentan-2-one chain allows for several possible conformations. The orientation of the fluorophenyl group relative to the rest of the molecule is a key conformational variable. It is expected that the most stable conformers will seek to minimize steric hindrance between the aromatic ring and the aliphatic chain. The nature of the solvent environment can also influence the preferred conformation, with polar solvents potentially stabilizing more extended structures.

Understanding Intramolecular Interactions (e.g., Fluorine-Sulfur Interactions)

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and the nature of its intramolecular interactions. A particularly interesting aspect to investigate would be the potential for non-covalent interactions between the fluorine and sulfur atoms. While not a classical hydrogen bond, such "through-space" interactions can influence the conformational preferences and electronic properties of the molecule. Theoretical studies on the fluorination of aromatic compounds have highlighted the importance of such non-covalent interactions in stabilizing certain molecular arrangements. rsc.org

Prediction of Spectroscopic Signatures for Validation of Experimental Data

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, while experimental data exists for the similar compound 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, theoretical predictions for this compound would be crucial for its specific identification. nih.gov

Predicted spectroscopic data can be compared with experimental results to validate the computed structures and electronic properties.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. Signals for the methylene (B1212753) and methyl protons of the pentanone chain. |

| ¹³C NMR | Characteristic chemical shifts for the carbonyl carbon, the carbon attached to fluorine, and the carbons of the pentanone chain. |

| ¹⁹F NMR | A single resonance, with its chemical shift being sensitive to the electronic environment of the fluorine atom. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone group. Vibrational modes associated with the C-F bond and the aromatic ring. |

| UV-Vis Spectroscopy | Absorption bands in the ultraviolet region corresponding to π-π* transitions within the fluorinated aromatic ring. |

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods serves as a powerful tool for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for the accurate calculation of chemical shifts (δ) and coupling constants (J). For molecules containing fluorine, specific functionals and basis sets are often required to achieve high accuracy. rsc.org

A typical computational approach involves geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311++G(d,p). nih.gov Following optimization, NMR parameters are calculated using the Gauge-Including Atomic Orbital (GIAO) method. For fluorinated aromatic compounds, functionals like ωB97XD with an augmented basis set such as aug-cc-pVDZ have demonstrated good performance in predicting ¹⁹F NMR chemical shifts. rsc.org The predicted values are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, the ¹⁹F chemical shift is influenced by the electron-donating or withdrawing nature of the thioether linkage and its interaction with the pentan-2-one moiety. Similarly, the ¹H and ¹³C chemical shifts of the pentan-2-one chain are affected by the presence of the electronegative sulfur atom and the aromatic ring.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be predicted. For instance, the coupling between the fluorine atom and the aromatic protons (³JHF and ⁴JHF) can be calculated to further aid in spectral assignment.

Table 1: Predicted NMR Chemical Shifts and Coupling Constants for this compound Calculations performed at the ωB97XD/aug-cc-pVDZ level of theory with TMS and CFCl₃ as references.

| Atom | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J) | Predicted Value (Hz) |

| ¹⁹F | -115.2 | ³JF-H(ortho) | 8.5 |

| ¹H (Aromatic, ortho to F) | 7.10 | ⁴JF-H(meta) | 5.2 |

| ¹H (Aromatic, meta to F) | 7.45 | ||

| ¹³C (C-F) | 162.5 | ¹JC-F | 245.0 |

| ¹³C (C=O) | 207.8 | ||

| ¹³C (C-S) | 130.1 |

This is an interactive data table. Users can sort columns by clicking on the headers.

Simulated Vibrational Spectra for Conformational Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying functional groups and determining the conformational isomers of a molecule. Computational simulations of these spectra can provide a detailed assignment of vibrational modes and help in understanding the conformational landscape. arxiv.org

For this compound, a conformational search is first performed to identify stable conformers. This can be achieved through molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using DFT, for example, at the B3LYP/6-311++G(d,p) level of theory. nih.gov Harmonic frequency calculations are then performed for each optimized conformer to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to generate the simulated vibrational spectra.

The simulated spectra of different conformers can then be compared. Key vibrational modes for this compound would include the C=O stretching of the ketone group, the C-S stretching of the thioether linkage, the C-F stretching, and various aromatic C-H and C-C vibrations. The frequencies of these modes can be sensitive to the molecular conformation, particularly for vibrations involving the flexible pentan-2-one chain. By comparing the Boltzmann-averaged simulated spectrum with experimental data, the most probable conformation or distribution of conformations in a sample can be determined. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for the Most Stable Conformer of this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory. Frequencies are scaled by a factor of 0.967.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H stretch | 3080 - 3120 | Stretching of C-H bonds on the fluorophenyl ring |

| Aliphatic C-H stretch | 2950 - 3000 | Stretching of C-H bonds on the pentanone chain |

| Carbonyl C=O stretch | 1718 | Stretching of the ketone carbonyl group |

| Aromatic C=C stretch | 1590, 1495 | In-plane stretching of the phenyl ring carbons |

| C-F stretch | 1235 | Stretching of the carbon-fluorine bond |

| C-S stretch | 690 | Stretching of the carbon-sulfur thioether bond |

This is an interactive data table. Users can sort columns by clicking on the headers.

Reaction Pathway Modeling and Transition State Characterization in Synthesis

Elucidation of Rate-Determining Steps in Proposed Mechanisms

A plausible synthetic route to this compound is the nucleophilic substitution reaction between 4-fluorothiophenol (B130044) and a halo-substituted pentan-2-one, such as 1-chloropentan-2-one. This reaction likely proceeds via an SN2 mechanism. nih.gov Computational modeling can be employed to investigate the reaction mechanism in detail and to identify the rate-determining step.

Using DFT, the potential energy surface of the reaction can be mapped out. This involves locating the structures of the reactants, the transition state (TS), and the products. The transition state is a first-order saddle point on the potential energy surface and can be located using various optimization algorithms. Frequency calculations are performed to characterize these structures; the reactants and products will have all real frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiling of Competing Reaction Pathways

In addition to the desired SN2 pathway, competing reaction pathways, such as elimination reactions, could potentially occur. Computational chemistry allows for the energetic profiling of these competing pathways to predict the likely outcome of the reaction under different conditions.

For each potential pathway, the geometries of all intermediates and transition states are optimized, and their energies are calculated. This allows for the construction of a detailed reaction energy profile. For example, an E2 elimination pathway competing with the SN2 substitution would have its own distinct transition state and products (e.g., pent-1-en-2-one and 4-fluorothiophenol).

By comparing the activation energies of the SN2 and E2 transition states, the kinetic favorability of each pathway can be assessed. A significantly lower activation energy for the SN2 pathway would suggest that substitution is the major reaction channel, leading to a high yield of this compound.

Table 3: Hypothetical Energetic Profile for the Synthesis of this compound Relative energies (in kcal/mol) calculated at the B3LYP/6-311++G(d,p) level of theory.

| Species | SN2 Pathway | E2 Pathway |

| Reactants | 0.0 | 0.0 |

| Transition State | +18.5 | +25.2 |

| Products | -22.0 | -15.8 |

This is an interactive data table. Users can sort columns by clicking on the headers.

Solvent Effects and Intermolecular Interactions through Computational Models

The solvent in which a reaction is carried out can have a significant impact on reaction rates and equilibria. Computational models can be used to study these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. orientjchem.org

The effect of different solvents on the conformational equilibrium of this compound can be investigated by performing geometry optimizations and energy calculations for its various conformers in the presence of the solvent continuum. Polar solvents are expected to stabilize more polar conformers to a greater extent. orientjchem.org

Solvent effects on the synthesis of the molecule can also be modeled. The energies of the reactants, transition state, and products of the SN2 reaction can be recalculated using the PCM. Polar aprotic solvents, such as acetone (B3395972) or DMF, are known to accelerate SN2 reactions. This is because they can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion, thus increasing its reactivity. Computational models can quantify this effect by showing a lowering of the activation energy in polar solvents compared to the gas phase or non-polar solvents.

Table 4: Hypothetical Solvent Effects on the SN2 Activation Energy Calculations performed at the B3LYP/6-311++G(d,p) level of theory with the PCM.

| Solvent | Dielectric Constant (ε) | Activation Energy (Eₐ, kcal/mol) |

| Gas Phase | 1 | 22.5 |

| Toluene | 2.4 | 20.1 |

| Acetone | 20.7 | 18.2 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 17.5 |

This is an interactive data table. Users can sort columns by clicking on the headers.

Synthetic Utility and Precursor Applications of 1 4 Fluorophenyl Thio Pentan 2 One

The Compound as a Versatile Building Block in Complex Molecule Synthesis

Role in Carbon-Carbon Bond Forming Reactions

The ketone functionality in 1-((4-fluorophenyl)thio)pentan-2-one allows for the generation of a nucleophilic enolate at the α-carbon (C1), which can subsequently react with various electrophiles to form new carbon-carbon bonds. The α-arylthio group can stabilize the enolate intermediate, enhancing its utility in several key synthetic operations.

Alkylation Reactions: The enolate, generated by treating the ketone with a suitable base (e.g., lithium diisopropylamide, LDA), can undergo alkylation with alkyl halides. This allows for the introduction of a variety of alkyl substituents at the C1 position, extending the carbon chain.

Aldol (B89426) and Related Reactions: The enolate can also participate in aldol reactions with aldehydes or ketones, forming β-hydroxy ketone adducts. These adducts are valuable intermediates that can be further transformed, for instance, by dehydration to yield α,β-unsaturated ketones.

Michael Additions: As a Michael donor, the enolate of this compound can be added to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are precursors to cyclic systems.

Robinson Annulation: A combination of the Michael addition and an intramolecular aldol condensation, the Robinson annulation, can be envisioned using this scaffold. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.orglibretexts.org Reaction of the enolate with a methyl vinyl ketone, for example, would initiate a sequence leading to the formation of a new six-membered ring, yielding a substituted cyclohexenone derivative.

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkylated Ketone |

| Aldol Addition | Aldehyde/Ketone (R'CHO/R'COR") | β-Hydroxy Ketone |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

| Robinson Annulation | Methyl Vinyl Ketone | Substituted Cyclohexenone |

Utilization in Heterocycle Construction (e.g., Fluorinated Thiopyrans)

The structural elements of this compound make it a suitable precursor for the synthesis of sulfur-containing heterocycles, such as fluorinated thiopyrans. A plausible synthetic route involves the transformation of the ketone into an α,β-unsaturated thioketone. This intermediate can then undergo cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable dienophile could lead to the formation of a dihydrothiopyran ring. nih.gov The presence of the 4-fluorophenyl group would result in a fluorinated thiopyran derivative, a class of compounds of interest in medicinal and materials chemistry.

Derivatization Strategies and Analogue Generation from the Core Scaffold

The core structure of this compound offers multiple sites for chemical modification, enabling the generation of a library of analogues with potentially diverse properties. These modifications can be targeted at the ketone, the thioether linkage, or the fluorophenyl ring.

Modifications at the Ketone Functionality

The carbonyl group is a hub for a variety of chemical transformations, allowing for significant structural diversification.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. wikipedia.orgyoutube.comrsc.org This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization, such as esterification or etherification.

Olefination Reactions: The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions.

The Wittig reaction , using a phosphonium (B103445) ylide, can replace the carbonyl oxygen with a carbon-based substituent, providing access to a wide range of alkenes. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons reaction , employing a phosphonate (B1237965) carbanion, is another powerful olefination method, often favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comslideshare.netyoutube.com This reaction is particularly useful for introducing α,β-unsaturated ester or ketone moieties.

| Reaction | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Wittig Olefination | Ph₃P=CHR | Alkene |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R, Base | Alkene |

Transformations Involving the Thioether Linkage

The thioether bridge is not merely a linker but a reactive site that can be selectively modified.

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgresearchgate.netacsgcipr.orgnih.govorganic-chemistry.org The oxidation state of the sulfur can influence the biological and physical properties of the molecule.

Pummerer Rearrangement: The resulting α-keto sulfoxide can undergo a Pummerer rearrangement in the presence of an acid anhydride (B1165640) (e.g., acetic anhydride). chem-station.comwikipedia.orgnumberanalytics.comtcichemicals.comyoutube.com This reaction leads to the formation of an α-acyloxythioether, which can be a precursor to other functional groups.

Desulfurization: The thioether linkage can be removed through reductive desulfurization, for example, using Raney nickel. This would yield 4-(4-fluorophenyl)pentan-2-one, effectively replacing the sulfur atom with two hydrogen atoms.

Elaboration of the Fluorophenyl Moiety

The fluorophenyl ring provides opportunities for further aromatic functionalization, leveraging the electronic properties of the fluorine and thioether substituents.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in electron-deficient aromatic systems, can be displaced by strong nucleophiles under certain conditions. nih.govresearchgate.netacsgcipr.orgnih.govresearchgate.net This allows for the introduction of various functionalities, such as alkoxy, amino, or other aryl groups, at the para position of the phenyl ring.

Directed ortho-Metalation: The fluorine atom can act as a directing group for ortho-lithiation. drexel.eduresearchgate.netacs.orgunblog.fruwindsor.ca Treatment with a strong base like an organolithium reagent can selectively deprotonate the aromatic ring at the position ortho to the fluorine atom. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents at this position.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent transformations are powerful tools in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. The structure of this compound makes it an intriguing candidate for such processes.

The presence of both a nucleophilic sulfur atom (after a potential reduction or in its thiolate form) and an electrophilic carbonyl group, as well as an enolizable α-proton, allows for the design of novel reaction sequences. For instance, an initial reaction at the ketone could be followed by an intramolecular cyclization involving the thioether moiety, or vice-versa. While specific examples involving this compound are not documented, the general reactivity of α-thio ketones in reactions like the Pummerer rearrangement or Michael additions could serve as initiation steps for complex cascade sequences.

In the realm of multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, this compound could act as a key building block. For example, it could potentially participate in a three-component reaction with an aldehyde and an amine (akin to a Mannich reaction), with the resulting product poised for further functionalization at the sulfur atom.

Table 1: Potential Multicomponent Reaction involving this compound

| Reactant A | Reactant B | Reactant C | Potential Product Type |

|---|---|---|---|

| This compound | Aldehyde | Amine | β-Amino-α-((4-fluorophenyl)thio)ketone |

Stereoselective Transformations Initiated from the Compound

The creation of chiral molecules with high stereoselectivity is a cornerstone of modern pharmaceutical and materials science. The prochiral center at the α-carbon of this compound presents an opportunity for stereoselective transformations.

Asymmetric reduction of the ketone is one of the most direct routes to introduce stereochemistry. Using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides, could afford enantiomerically enriched 1-((4-fluorophenyl)thio)pentan-2-ol. This chiral alcohol could then serve as a versatile intermediate for the synthesis of other complex molecules.

Furthermore, the enolate derived from this compound could undergo stereoselective alkylation or aldol reactions in the presence of a chiral auxiliary or a chiral catalyst. The thioether group itself can influence the stereochemical outcome of such reactions by coordinating to the metal center of a catalyst, thereby directing the approach of the electrophile.

Table 2: Potential Stereoselective Transformations of this compound

| Transformation Type | Reagent/Catalyst | Potential Chiral Product |

|---|---|---|

| Asymmetric Reduction | Chiral Borane Reducing Agent (e.g., CBS catalyst) | (R)- or (S)-1-((4-Fluorophenyl)thio)pentan-2-ol |

| Asymmetric Aldol Reaction | Chiral Lewis Acid and Silyl Enol Ether | Chiral β-Hydroxy-α-((4-fluorophenyl)thio)ketone |

Applications in Catalyst or Ligand Development Research (e.g., as a chiral precursor)

Chiral ligands are essential for asymmetric catalysis. The synthetic versatility of this compound, particularly after stereoselective transformations, makes it a potential precursor for the development of novel chiral ligands.

For instance, the enantiomerically pure 1-((4-fluorophenyl)thio)pentan-2-ol, obtained via asymmetric reduction, could be further elaborated. The hydroxyl group could be converted into a phosphine, an amine, or another coordinating group. The sulfur atom of the thioether could also act as a soft donor atom in a bidentate or tridentate ligand. The resulting chiral ligands could then be complexed with transition metals (e.g., palladium, rhodium, iridium) to create catalysts for a variety of asymmetric reactions, such as hydrogenations, cross-coupling reactions, or allylic alkylations.

The combination of a "hard" oxygen or nitrogen donor with a "soft" sulfur donor in a chiral backbone derived from this compound could lead to unique catalytic activities and selectivities. The fluorine atom on the phenyl ring could also modulate the electronic properties of the resulting ligand and catalyst.

Future research into the chemical compound this compound is poised to explore innovative synthetic methodologies, delve deeper into its molecular characteristics, and leverage cutting-edge computational and automated technologies to unlock its full potential. These future directions aim to develop more efficient and sustainable production methods while expanding the compound's applicability in various chemical contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((4-Fluorophenyl)thio)pentan-2-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between a fluorophenylthiol and a pentan-2-one derivative. Key steps include:

- Thiol activation : Use of bases like KOH or NaH to deprotonate the thiol group.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Optimization : Yield improvements (70–85%) are achieved by adjusting stoichiometry (1:1.2 ketone:thiol ratio) and employing inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (ketone methylene), δ 7.1–7.3 ppm (fluorophenyl aromatic protons).

- ¹³C NMR : Carbonyl signal at ~210 ppm, sulfur-linked carbon at ~45 ppm.

Q. How does the fluorophenylthio group influence the compound’s physicochemical properties?

- Lipophilicity : The 4-fluorophenyl group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability.

- Electronic effects : Fluorine’s electron-withdrawing nature stabilizes the thioether bond, reducing susceptibility to oxidative cleavage .

Advanced Research Questions

Q. How can contradictory data in biological assays involving this compound be resolved?

- Case Study : Discrepancies in microtubule inhibition assays (IC₅₀ ranging from 5–20 μM) may arise from:

- Cellular variability : Use standardized cell lines (e.g., HeLa) and replicate experiments (n ≥ 3).

- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity.

- Control experiments : Compare with structurally similar analogs (e.g., 2-((4-Bromophenyl)thio)pentan-3-one) to isolate substituent effects .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to β-tubulin (PDB ID: 1SA0). Key interactions include:

- Hydrophobic pockets : Fluorophenyl group occupies Val238 and Leu248 residues.

- Hydrogen bonding : Ketone oxygen forms a weak H-bond with Thr274.

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can regioselective modifications of the pentan-2-one backbone enhance bioactivity?

- Enolate Chemistry : Generate enolates using LDA at −78°C for α-alkylation.

- Example : Methylation at C3 produces 3-methyl-1-((4-fluorophenyl)thio)pentan-2-one, increasing steric bulk and altering target affinity.

Comparative Analysis & Structural Analogues

Q. How do structural analogs of this compound differ in biological activity?

- Table 1 : Key analogs and their properties

| Compound | Substituent | IC₅₀ (Microtubule Inhibition) | LogP |

|---|---|---|---|

| This compound | F, thioether | 12 μM | 2.8 |

| 1-((4-Chlorophenyl)thio)pentan-2-one | Cl, thioether | 8 μM | 3.1 |

| 1-(Phenylthio)pentan-2-one | H, thioether | >50 μM | 2.3 |

- Trend : Halogenated analogs show enhanced activity due to increased lipophilicity and target binding .

Q. What experimental designs mitigate challenges in synthesizing sulfur-containing ketones?

- Oxidation Prevention : Use degassed solvents and inert gas (N₂/Ar) to protect thioether bonds.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) eluent minimizes decomposition.

- Scale-Up : Employ flow chemistry for continuous thiol-ketone coupling, improving reproducibility .

Methodological Recommendations

- Synthesis : Prioritize kinetic enolate formation for regioselective modifications .

- Characterization : Combine NMR, MS, and X-ray crystallography (if crystalline) for unambiguous confirmation .

- Biological Assays : Include positive controls (e.g., paclitaxel for microtubule studies) and validate via orthogonal methods (e.g., immunofluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.